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Compound of Interest

Compound Name: (R)-3-Methylpiperazin-2-one

Cat. No.: B152332

An In-depth Technical Guide to (R)-3-Methylpiperazin-2-one

This guide provides a comprehensive technical overview of (R)-3-Methylpiperazin-2-one, a
key chiral intermediate in pharmaceutical research and development. It is intended for
researchers, scientists, and drug development professionals, offering detailed information on its
molecular structure, properties, synthesis, and biological relevance.

Molecular Structure and Identifiers

(R)-3-Methylpiperazin-2-one is a heterocyclic compound featuring a piperazinone core with a
methyl group at the chiral center on position 3, in the (R) configuration. This specific
stereochemistry is crucial for its application in the synthesis of single-enantiomer drugs, where
biological activity is often dependent on the precise spatial arrangement of atoms.[1][2]

Identifier Value

IUPAC Name (3R)-3-methylpiperazin-2-one[3]

CAS Number 922178-61-8[1][3][4]

Molecular Formula CsH1oN20[1][3][4][5]

Molecular Weight 114.15 g/mol [1][3][6]

SMILES C[C@@H]1C(=0)NCCNL1[3]

InChl Key BSPUWRUTIOUGMZ-SCSAIBSYSA-N[1][3][4]
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Physicochemical and Pharmacokinetic Properties

The physicochemical properties of (R)-3-Methylpiperazin-2-one are summarized below.
These characteristics are essential for its handling, formulation, and role in chemical synthesis.

Property Value Source

Crystalline solid; White to off-
Appearance i 14171
white powder

Boiling Point 289.6 + 33.0 °C (Predicted) [8]

Density 0.992 £ 0.06 g/cm? (Predicted) 9]

. Freely soluble (302 g/L at 25
Solubility i [9]
C) (Calculated)

pKa 15.51 + 0.40 (Predicted) [518]

LogP -0.7 (XLogP3) [31[5]

Under inert gas (Nitrogen or
Storage [518][10]
Argon) at 2-8 °C

Spectroscopic and Analytical Data

Spectroscopic data is critical for the structural confirmation and purity assessment of (R)-3-
Methylpiperazin-2-one.
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Technique Data

(400MHz, CDCls): & = 6.48 (s, 1H), 3.58-3.52
(m, 1H), 3.49-3.42 (m, 1H), 3.35-3.29 (m, 1H),
3.19-3.14 (m, 1H), 3.06-2.99 (m, 1H), 2.12 (s,
1H), 1.42-1.40 (d, 3H).[11]

1H NMR

MS (ES+): m/z 115.16 [M+H]*+, 137.15 [M+Na]*.
Mass Spectrometry [11] High-resolution mass spectrometry (HRMS)

can confirm the elemental formula CsH10N20.[2]

The presence of a secondary amine (N-H)
FT-IR group is typically indicated by a stretching
vibration in the range of 3200-3500 cm~1.[1]

[a]D28 = +36 (c = 0.2 g/100mL, CHCIs) for a
Optical Rotation product with 98.3% enantiomeric excess (ee).
[11]

Synthesis and Experimental Protocols

The enantiomerically pure form of 3-methylpiperazin-2-one is primarily achieved through
asymmetric synthesis.[1]

Experimental Protocol: Asymmetric Synthesis

A patented method describes the synthesis starting from a protected amino ester intermediate.
[11]

Reaction Step: Hydrogenolytic Deprotection and Cyclization

e Reactants: 10g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate,
100mL of methanol, 3g of palladium on carbon (Pd/C).

e Procedure:
o Add the starting material to methanol in a suitable reaction vessel.

o Add the palladium on carbon catalyst.
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o Pressurize the vessel with hydrogen gas to 1.8 MPa.

o Stir the reaction mixture at room temperature overnight.

e Monitoring: Monitor the reaction to completion using High-Performance Liquid
Chromatography (HPLC).

o Work-up:

o Filter the reaction mixture to remove the Pd/C catalyst.

o Concentrate the filtrate under reduced pressure to obtain the crude product.
 Purification:

o Purify the crude product by silica gel column chromatography.

o Use an eluent system of ethyl acetate/methanol (9/1).

e Yield: This process yields the final product, (R)-3-methylpiperazin-2-one, as a white solid
with a reported yield of 91%, HPLC purity of 98.2%, and an enantiomeric excess (ee) of
98.3%.[11]

Experimental Protocol: Chiral Purity Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique to determine
the enantiomeric purity of the compound.[1]

System: An HPLC system equipped with a chiral stationary phase. Columns based on
cellulose or amylose derivatives are commonly used.[1]

o Mobile Phase: A mixture of solvents such as hexane, isopropanol, and ethanol. The exact
ratio must be optimized for baseline separation of the (R)- and (S)-enantiomers.

o Sample Preparation: Dissolve a small amount of the synthesized (R)-3-methylpiperazin-2-
one in the mobile phase or a compatible solvent.

e Analysis:
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o Inject the sample into the HPLC system.
o Monitor the elution of the enantiomers using a UV detector.

o The retention times for the (R)- and (S)-enantiomers will differ.

e Quantification: Calculate the enantiomeric excess (ee) by integrating the peak areas of the
two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x
100. An ee of >98% is often required for pharmaceutical applications.[1]

Biological Relevance and Applications in Drug
Discovery

(R)-3-Methylpiperazin-2-one is not typically a final active pharmaceutical ingredient (API) but
serves as a crucial chiral building block for the synthesis of complex, pharmacologically active
molecules.[1] The piperazine moiety is a recognized pharmacophore present in numerous
antibiotics and other therapeutic agents.[1]

» Synthetic Intermediate: It is a key intermediate for creating compounds with potential
therapeutic uses. For example, N-methyl piperazine derivatives have been incorporated into
novel compounds evaluated for their anticancer potential, with a suggested mechanism
involving the inhibition of the epidermal growth factor receptor (EGFR).[1][12]

e Antimicrobial Potential: Derivatives of (R)-3-Methylpiperazin-2-one have demonstrated
notable antimicrobial and antibacterial properties.[1]

» Chirality in Drug Action: The defined (R)-configuration is essential, as different enantiomers
can exhibit vastly different biological activities, potencies, and safety profiles.[2] Using
enantiomerically pure building blocks like (R)-3-Methylpiperazin-2-one is fundamental for
developing safer and more effective targeted therapies.[2]

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the synthesis and analysis of (R)-3-
Methylpiperazin-2-one and its role as a building block in drug development.
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Synthesis and Characterization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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